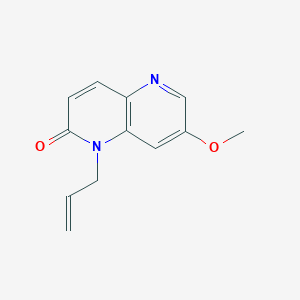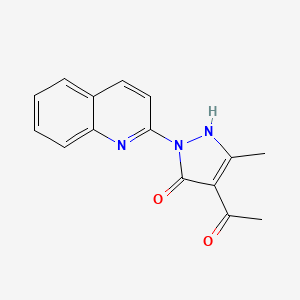![molecular formula C12H23BrO2 B8701636 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran CAS No. 112402-14-9](/img/structure/B8701636.png)
2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
Descripción general
Descripción
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C12H23BrO2 It is a derivative of tetrahydro-2H-pyran, featuring a brominated alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran typically involves the reaction of 5-bromo-2,2-dimethylpentanol with tetrahydro-2H-pyran under acidic conditions. The reaction proceeds via the formation of an ether linkage between the hydroxyl group of the alcohol and the oxygen atom of the tetrahydro-2H-pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various ethers or alcohols, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ether linkage play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by altering the activity of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Chloro-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
- 2-[(5-Iodo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
- 2-[(5-Fluoro-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
Uniqueness
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Propiedades
Número CAS |
112402-14-9 |
|---|---|
Fórmula molecular |
C12H23BrO2 |
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
2-(5-bromo-2,2-dimethylpentoxy)oxane |
InChI |
InChI=1S/C12H23BrO2/c1-12(2,7-5-8-13)10-15-11-6-3-4-9-14-11/h11H,3-10H2,1-2H3 |
Clave InChI |
LOKIOOGUVYDKMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCBr)COC1CCCCO1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-7-mesityl-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8701558.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B8701560.png)










![6-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B8701639.png)
![2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B8701641.png)
